Benzene, 1-(2-cyclohexylethyl)-4-methyl- is a substituted benzene compound characterized by a cyclohexyl group attached to an ethyl chain and a methyl group at the para position relative to the ethyl substituent. This compound is significant in various chemical applications and research due to its unique structural properties.
The compound's data can be sourced from various chemical databases, including PubChem and BenchChem, which provide comprehensive information on its synthesis, properties, and potential applications.
Benzene, 1-(2-cyclohexylethyl)-4-methyl- belongs to the class of aromatic hydrocarbons. It is classified as an alkyl-substituted aromatic compound, which can exhibit different chemical behaviors compared to unsubstituted benzene due to the presence of additional functional groups.
The synthesis of Benzene, 1-(2-cyclohexylethyl)-4-methyl- typically involves several methods:
The molecular formula of Benzene, 1-(2-cyclohexylethyl)-4-methyl- is . The structure features a benzene ring with a cyclohexylethyl group at one position and a methyl group at the para position.
CC(C1=CC=CC=C1)C(C2CCCCC2)C
.Benzene, 1-(2-cyclohexylethyl)-4-methyl- can undergo several types of chemical reactions:
The mechanism of action for Benzene, 1-(2-cyclohexylethyl)-4-methyl- primarily involves its reactivity as an electrophile in substitution reactions. The electron-donating effect of the methyl group enhances the nucleophilicity of the aromatic ring, allowing it to react readily with electrophiles.
The reaction mechanism typically follows these steps:
Benzene, 1-(2-cyclohexylethyl)-4-methyl- has several scientific uses:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0